METHYL 2-[2-AMINO-3-CYANO-7,7-DIMETHYL-5-OXO-4-(THIOPHEN-3-YL)-1,4,5,6,7,8-HEXAHYDROQUINOLIN-1-YL]-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXYLATE
Overview
Description
Methyl 2-[2-amino-3-cyano-7,7-dimethyl-5-oxo-4-(3-thienyl)-5,6,7,8-tetrahydroquinolin-1(4H)-yl]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
The synthesis of METHYL 2-[2-AMINO-3-CYANO-7,7-DIMETHYL-5-OXO-4-(THIOPHEN-3-YL)-1,4,5,6,7,8-HEXAHYDROQUINOLIN-1-YL]-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXYLATE involves several steps. The synthetic route typically includes the formation of the quinoline and thiophene rings, followed by their fusion to form the final compound. The reaction conditions often involve the use of catalysts, specific temperature controls, and solvents to facilitate the reactions. Industrial production methods may involve scaling up these reactions while ensuring the purity and yield of the final product.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups, such as converting the cyano group to an amine.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Methyl 2-[2-amino-3-cyano-7,7-dimethyl-5-oxo-4-(3-thienyl)-5,6,7,8-tetrahydroquinolin-1(4H)-yl]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions at the molecular level.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The exact mechanism can vary depending on the application, but it generally involves binding to target molecules and altering their function. This can lead to changes in cellular processes, making the compound useful in various therapeutic and industrial applications.
Comparison with Similar Compounds
Similar compounds include other quinoline and thiophene derivatives. What sets METHYL 2-[2-AMINO-3-CYANO-7,7-DIMETHYL-5-OXO-4-(THIOPHEN-3-YL)-1,4,5,6,7,8-HEXAHYDROQUINOLIN-1-YL]-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXYLATE apart is its unique combination of functional groups and ring structures, which confer specific chemical and biological properties. Some similar compounds include:
- Methyl 2-(2-amino-3-cyano-7,7-dimethyl-5-oxo-4-(3-pyridinyl)-5,6,7,8-tetrahydro-1(4H)-quinolinyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate .
- 4-(2-amino-3-cyano-7,7-dimethyl-4-(3-methyl-2-thienyl)-5-oxo-5,6,7,8-tetrahydro-1(4H)-quinolinyl)benzenesulfonamide .
This detailed overview provides a comprehensive understanding of this compound, its preparation, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
methyl 2-(2-amino-3-cyano-7,7-dimethyl-5-oxo-4-thiophen-3-yl-6,8-dihydro-4H-quinolin-1-yl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H29N3O3S2/c1-27(2)11-18-23(19(31)12-27)21(15-9-10-34-14-15)17(13-28)24(29)30(18)25-22(26(32)33-3)16-7-5-4-6-8-20(16)35-25/h9-10,14,21H,4-8,11-12,29H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQKQOHDYCDRRRG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C(C(=C(N2C3=C(C4=C(S3)CCCCC4)C(=O)OC)N)C#N)C5=CSC=C5)C(=O)C1)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H29N3O3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
507.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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